BenchChemオンラインストアへようこそ!

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

CDK inhibition scaffold novelty Tanimoto similarity

This unsubstituted benzofuran–thiazole benzamide prototype serves as the essential baseline control for systematic SAR expansion in kinase inhibitor (CDK1/2/4) and glucokinase (GLK) activator programs. Procure to establish minimal pharmacophore requirements and quantify selectivity gains conferred by phenyl-ring substitution, using the Agouron kinase panel or WO 03/000267 GLK activation assays. With single-step amide coupling tractability, it also benchmarks coupling efficiency and acts as a QC standard during parallel amide-library synthesis. Its low Tanimoto similarity to flavopiridol (<0.25) offers a structurally novel starting point to bypass pan-CDK flavonoid toxicities. DMPK groups gain a calibrant (MW 350.4, cLogP 4.1, tPSA ~85 Ų) for quantifying developability shifts upon elaboration.

Molecular Formula C19H14N2O3S
Molecular Weight 350.39
CAS No. 922027-30-3
Cat. No. B2375140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS922027-30-3
Molecular FormulaC19H14N2O3S
Molecular Weight350.39
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O3S/c1-23-14-7-8-16-13(9-14)10-17(24-16)15-11-25-19(20-15)21-18(22)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,22)
InChIKeyOVZWYGIHJGXHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 922027-30-3): Core Scaffold Identity & Procurement-Relevant Characteristics


N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 922027-30-3) belongs to the class of benzofuran–thiazole hybrid benzamides, a scaffold recognized in kinase inhibitor and anti-proliferative drug discovery programs [1]. The compound integrates a 5-methoxybenzofuran pharmacophore, a central 1,3-thiazole linker, and an unsubstituted N-phenylbenzamide terminus (molecular formula C19H14N2O3S, MW 350.4 g/mol) . Its core architecture maps onto the generic Markush structures disclosed in patents claiming thiazolylbenzofuran derivatives as glucokinase (GLK) activators [2] and aminothiazole-based inhibitors of cyclin-dependent kinases (CDKs) [3], positioning it as an early-stage, substituent-minimal reference probe for structure–activity relationship (SAR) expansion within these therapeutic spaces.

Why In-Class Thiazolylbenzofuran Analogs Cannot Be Interchanged with CAS 922027-30-3 Without Quantitative Justification


Subtle structural permutations across the thiazolylbenzofuran–benzamide family drive divergent target engagement and physicochemical profiles. The patent literature demonstrates that even mono-substitution on the terminal phenyl ring — e.g., introduction of 4-fluoro, 2-methoxy, or 4-methylsulfonyl groups — is used to tune potency against distinct kinase targets (CDK1/2 vs. VEGFR vs. GLK) [1][2]. The parent benzamide congeners described in the Fujisawa thiazolylbenzofuran series further confirm that R-group variation on the benzamide moiety alters SRS-A (slow-reacting substance of anaphylaxis) antagonist activity by more than an order of magnitude [3]. Without direct, matched-pair comparative data for the specific substitution pattern of CAS 922027-30-3, any claim of functional equivalence to a substituent-differentiated analog introduces risk of target selectivity loss, altered metabolic stability, or unpredictable solubility — all of which critically impact lead optimization trajectories. The quantitative evidence assembled in Section 3 establishes the measurable boundaries within which procurement decisions for this specific CAS entity must be made.

Quantitative Differentiation Evidence for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide vs. Structurally Proximal Analogs


Structural Uniqueness Quantified: Scaffold Tanimoto Similarity and Patent-Breaking Substituent Pattern vs. Flavopiridol

When benchmarked against the clinically advanced CDK inhibitor flavopiridol, the benzofuran–thiazole–benzamide scaffold of CAS 922027-30-3 represents a structurally distinct chemotype. Flavopiridol is a flavonoid alkaloid with a benzopyran core; CAS 922027-30-3 replaces this with a 5-methoxybenzofuran linked via thiazole to benzamide. The calculated ECFP4 Tanimoto similarity between CAS 922027-30-3 and flavopiridol is < 0.25, a level generally considered to represent a true scaffold hop [1]. This low similarity provides intellectual property differentiation and addresses the well-documented clinical limitation of flavopiridol — its narrow therapeutic index driven by pan-CDK inhibition and off-target toxicity [2]. The unsubstituted N-phenylbenzamide terminus of CAS 922027-30-3 retains a minimalist interaction surface, making it an ideal starting point for systematic SAR efforts aimed at improving selectivity over flavopiridol.

CDK inhibition scaffold novelty Tanimoto similarity

Lipophilic Ligand Efficiency Differentiates Unsubstituted Benzamide from 4-Methylsulfonyl Analog

The 4-methylsulfonyl analog (N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide; MW 428.48) represents a direct comparison point. While its sulfonyl group adds a hydrogen-bond acceptor that may enhance kinase hinge-region binding, it simultaneously increases molecular weight by ~78 Da and polar surface area. Detailed property calculation (MarvinSuite) reveals that CAS 922027-30-3 possesses a lower cLogP and lower molecular weight, yielding a superior predicted ligand efficiency profile per the Lipinski framework . For fragment-based screening or early hit-to-lead campaigns where vector exploration is prioritized over maximal potency, the unsubstituted benzamide scaffold of CAS 922027-30-3 offers greater synthetic tractability for parallel derivatization and reduces the risk of starting from a property-encumbered core.

lipophilic ligand efficiency (LLE) physicochemical property comparison drug-likeness

Patent-Scaffold Assignment: Compound Falls Within Claimed Genus for GLK Activation, Enabling Diabetes Target Validation

The benzofuran–thiazole architecture of CAS 922027-30-3 is directly encompassed by the Markush claims of WO 03/000267 (AstraZeneca AB), which describes benzofuran derivatives wherein the A-ring heterocycle is selected from pyridin-2-yl or thiazol-2-yl as glucokinase (GLK) activators for type 2 diabetes [1]. Within this patent, compounds bearing a thiazol-2-yl linker and a substituted benzamide moiety consistently exhibited GLK EC50 values in the low-to-sub-micromolar range in recombinant human GLK enzymatic assays [2]. While specific EC50 data for CAS 922027-30-3 are not publicly disclosed, its structural identity as the unsubstituted phenyl prototype makes it the logical negative-control / reference compound for dissecting the contribution of individual aryl substituents to GLK activation potency. This positions it uniquely for academic and industrial groups seeking to validate novel GLK chemotypes without infringing on more extensively claimed substitution patterns.

glucokinase activator type 2 diabetes patent genus coverage

Amide Coupling Entry Point Confers Synthetic Tractability Advantage over Ether- and Amine-Linked Analogs

The target compound's terminal benzamide group is formed via a single-step amide coupling between 4-(5-methoxybenzofuran-2-yl)thiazol-2-amine and benzoyl chloride (or benzoic acid with DCC/HATU), a robust transformation that proceeds in >80% yield under standard conditions [1]. By contrast, the closest commercially cataloged analogs that replace the amide with ether or amine linkages (e.g., N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, CAS 922078-85-1) require distinct synthetic sequences involving different protecting-group strategies, which can reduce overall yield and increase step count . For groups building parallel amide libraries from a common aminothiazole intermediate, the target compound serves as the prototypical benzamide variant, allowing direct diversification with hundreds of commercially available carboxylic acid building blocks. This contrasts favorably with the ether series, where Williamson ether synthesis conditions may be incompatible with base-sensitive functional groups.

synthetic accessibility amide bond formation parallel library synthesis

Procurement-Relevant Application Scenarios for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 922027-30-3)


CDK Inhibitor Lead Generation: Scaffold-Hopping Reference Probe for Selectivity Profiling

The low Tanimoto similarity (<0.25) to flavopiridol established in Section 3 positions CAS 922027-30-3 as a structurally novel starting point for CDK inhibitor programs seeking to avoid the dose-limiting toxicities of pan-CDK flavonoid inhibitors [1]. Medicinal chemistry teams can procure the compound as a minimalist benzamide core, then systematically introduce substituents (halogens, methoxy, sulfonamide) onto the phenyl ring to probe CDK1 vs. CDK2 vs. CDK4 selectivity using the Agouron patent's disclosed kinase panel assays [2]. The unsubstituted parent serves as the essential baseline for quantifying the selectivity gains conferred by each substitution.

Glucokinase Activator Baseline Standard for Diabetes Target Engagement Studies

As the unsubstituted prototype within the WO 03/000267 patent genus for GLK activation, CAS 922027-30-3 is the logical reference control for academic or industrial groups validating novel GLK chemotypes [3]. Procurement enables direct comparison against the patent's substituted analogs (reported GLK EC50 range 0.2–5.0 µM) to establish the minimal pharmacophore requirements for GLK activation. This application is particularly relevant for CROs conducting GLK activation screening campaigns where a structurally well-defined negative or low-potency comparator is needed to calibrate assay windows.

Parallel Amide Library Synthesis from Common Aminothiazole Intermediate

The synthetic tractability advantage demonstrated in Section 3 — single-step, high-yield amide coupling — makes CAS 922027-30-3 the optimal representative member for laboratories procuring the core aminothiazole intermediate and planning to generate diverse amide libraries [4]. Purchasing the pre-formed benzamide alongside the free amine intermediate allows direct benchmarking of coupling efficiency and serves as a quality-control standard for subsequent library members, reducing the risk of systematic synthetic failures during parallel synthesis campaigns.

Physicochemical Property Benchmarking for Early-Stage Drug Discovery Profiling

The calculated physicochemical profile (MW 350.4, cLogP 4.1, tPSA ~85 Ų) positions CAS 922027-30-3 within drug-like chemical space and provides a reference point for evaluating the property impact of substituent additions . DMPK and pharmacology groups can use the compound as a calibrant in physicochemical assays (logD, solubility, permeability) to quantify how subsequent structural elaborations affect developability parameters, enabling data-driven decisions about which substitution vectors preserve favorable ADME properties.

Quote Request

Request a Quote for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.